molecular formula C22H21N5O B6134867 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone

カタログ番号 B6134867
分子量: 371.4 g/mol
InChIキー: PLUAMIOKMBJUJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzyme. It is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone is a potent inhibitor of PARP enzyme, which plays a crucial role in DNA repair. PARP inhibitors work by blocking the activity of PARP enzyme, which prevents the repair of DNA damage. In cancer cells, the inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Normal cells can still repair DNA damage through other pathways, which makes PARP inhibitors selective for cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of PARP by 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone leads to the accumulation of DNA damage, which triggers various cell death pathways, including apoptosis and necrosis. 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has also been shown to enhance the anti-tumor activity of other chemotherapy agents, such as temozolomide and cisplatin.

実験室実験の利点と制限

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown promising results in preclinical studies, which makes it a potential candidate for further clinical development. However, there are also some limitations to using 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments. Its potency and selectivity for PARP enzyme may vary depending on the cancer cell line and experimental conditions. It is also important to consider the potential toxicity and side effects of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments.

将来の方向性

There are several future directions for the research and development of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its effectiveness in combination with other chemotherapy agents. Another direction is to explore its potential use in other types of cancer, such as lung and colorectal cancer. It is also important to continue studying the mechanism of action of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone and its effects on normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in humans.

合成法

The synthesis of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4,8-dimethyl-2-quinazolinamine with 6-methyl-2,4-dioxo-5-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-1-acetic acid, which results in the formation of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone. The final product is purified by column chromatography, and its purity is confirmed by analytical techniques such as HPLC and NMR.

科学的研究の応用

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been shown to be effective in killing cancer cells by inhibiting the PARP enzyme, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.

特性

IUPAC Name

5-benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-13-8-7-11-17-14(2)23-21(25-19(13)17)27-22-24-15(3)18(20(28)26-22)12-16-9-5-4-6-10-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUAMIOKMBJUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。